6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol
Overview
Description
Scientific Research Applications
Molecular Docking and Antimicrobial Applications
Synthesis and Biological Activity : The compound 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol and its derivatives have been explored for their potential in molecular docking and biological activities. A study synthesized a series of novel pyridine and fused pyridine derivatives, starting from a base compound similar to 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, all the newly prepared products exhibited antimicrobial and antioxidant activity, indicating their potential in medical and biological applications (Flefel et al., 2018).
Coordination Chemistry and Crystal Engineering
Metal Chelation and Hydrogen-Bonded Crystals : The structural resemblance of compounds like 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol to 2,2′-bipyridine suggests their potential to chelate suitable metals. Research indicates that ligands incorporating diaminotriazinyl (DAT) groups, similar in structure to the compound , can react with metals like Ag(I) to generate predictable structures held together by coordinative interactions and hydrogen bonds. This characteristic is particularly significant in the field of crystal engineering, where the design of materials with specific properties is crucial (Duong et al., 2011).
Photophysical Properties
Optical and Electrochemical Properties : Research into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems, which include 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol derivatives, has provided insights into their thermal, redox, UV–Vis absorption, and emission properties. These compounds demonstrate potential in optoelectronic applications due to their fluorescence properties and response to external stimuli like voltage, protonation, and viscosity (Palion-Gazda et al., 2019).
Chemical Synthesis and Material Science
Metal-Complex Assembly and Synthesis Acceleration : The ability of compounds like 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol to form complex metal assemblies, such as [2x2] grid-like metal complexes with copper(I) or silver(I) ions, highlights their significance in material science and synthetic chemistry. The impact of microwave conditions on the synthesis of such compounds has been shown to significantly accelerate reaction times, offering efficient pathways for the creation of novel materials (Hoogenboom et al., 2006).
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-ol, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazine derivatives can exhibit a wide range of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biological processes .
Pharmacokinetics
The molecular weight of 6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-ol is 20727 g/mol, which may influence its pharmacokinetic properties.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .
properties
IUPAC Name |
3-(2,6-dimethylpiperidin-1-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-4-3-5-9(2)14(8)10-6-7-11(15)13-12-10/h6-9H,3-5H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZLHHIRAOFPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NNC(=O)C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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